[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Description
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol is a heterocyclic compound featuring a piperidine core substituted with a hydroxymethyl (-CH2OH) group at position 3 and a 2,4-dimethyl-1,3-thiazole-5-carbonyl moiety at the nitrogen atom. This structure combines a rigid piperidine scaffold with a thiazole ring system, which is known for its pharmacological relevance in drug discovery, particularly in antidiabetic and antimicrobial agents . The compound’s synthesis likely involves coupling a thiazole carboxylic acid derivative with a piperidine intermediate, followed by functionalization of the piperidine ring.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRSUCFSXHCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 2,4-Dimethyl-1,3-thiazole-5-carbonyl Moiety
The 2,4-dimethylthiazole ring is typically prepared via condensation reactions involving methyl-substituted thioureas and α-haloketones or β-ketoesters, followed by cyclization.
Example synthesis : Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine produces ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further converted to the corresponding thiazole-5-carbonyl derivatives by functional group transformations such as hydrolysis or oxidation.
Acylation step : The thiazole-5-carbonyl chloride or activated ester can be prepared from the thiazole-5-carboxylic acid derivative to enable coupling with amines.
Functionalization of the Piperidine Ring
The piperidine moiety substituted at the 3-position with a hydroxymethyl group can be prepared by selective functionalization of piperidine derivatives.
Hydroxymethylation : Piperidin-3-yl methanol derivatives can be synthesized by reduction or substitution reactions on piperidine-3-carboxaldehyde or similar intermediates.
N-Acylation : The nitrogen of piperidine can be acylated with thiazole-5-carbonyl derivatives under conditions such as coupling with acid chlorides or carbodiimide-mediated reactions.
Coupling of Piperidine and Thiazole Moieties
The key step involves linking the piperidine nitrogen to the thiazole-5-carbonyl group:
Amide bond formation : Reaction of piperidin-3-yl methanol with 2,4-dimethylthiazole-5-carbonyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.
Alternative coupling agents : Carbonyldiimidazole (CDI) or other coupling reagents can be used to activate the acid derivative for amide bond formation.
Detailed Synthetic Route Proposal
Research Findings and Reaction Conditions
Thiazole ring synthesis : The condensation of methyl-substituted thioureas with α-haloketones proceeds efficiently under reflux in pyridine, yielding thiazole esters that are easily hydrolyzed to acids.
Piperidine functionalization : Reduction of piperidine-3-carboxaldehyde with sodium borohydride provides the hydroxymethyl group with high selectivity and yield.
Acylation step : Conversion of the acid to acid chloride using thionyl chloride under mild heating (40-60 °C) followed by reaction with piperidin-3-yl methanol in the presence of a base at 0-25 °C affords the target amide with minimal side reactions.
Purification : The final product is typically purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization from appropriate solvents.
Analytical Data Supporting Preparation
| Parameter | Expected Value | Method |
|---|---|---|
| Molecular Weight | 272.34 g/mol | Calculated from molecular formula C13H20N2O2S |
| NMR (1H) | Signals corresponding to thiazole methyls (~2.1 ppm), piperidine methylene protons (1.2-3.5 ppm), hydroxymethyl protons (~3.5-4.5 ppm) | 1H NMR Spectroscopy |
| IR Spectrum | Amide carbonyl stretch (~1650 cm^-1), OH stretch (~3300 cm^-1), thiazole ring vibrations | IR Spectroscopy |
| Mass Spectrometry | Molecular ion peak matching expected molecular weight | MS |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]aldehyde.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain derivatives showed significant antibacterial activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Central Nervous System Disorders
The compound's structural characteristics make it a candidate for treating central nervous system disorders. Research on similar thiazole-piperidine derivatives has shown promise in addressing conditions like Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems . The inhibition of specific enzymes involved in neurodegeneration may also be a therapeutic target.
Anti-inflammatory Properties
Compounds with thiazole moieties have been reported to exhibit anti-inflammatory effects. In vitro studies suggest that this compound could inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A series of derivatives of this compound were synthesized and tested against common pathogens. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Neuroprotective Effects
In a preclinical study focused on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The findings suggested that these compounds could significantly reduce cell death rates, indicating their potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The thiazole and piperidine rings can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Thiazole Motifs
a) N-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]methanesulfonamide
- Structural Differences : Replaces the piperidine ring with pyrrolidine (5-membered vs. 6-membered ring) and introduces a methanesulfonamide group.
- The sulfonamide group could improve solubility but may alter metabolic stability .
b) [1-((2-Chloro-1,3-thiazol-5-yl)methyl)piperidin-3-yl]methanol
- Structural Differences : Substitutes 2,4-dimethylthiazole with a 2-chlorothiazole group.
- Molecular weight (246.76 g/mol) is slightly lower than the dimethylthiazole analogue .
c) 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
- Structural Differences : Replaces thiazole with a 1,2,4-oxadiazole ring and introduces a trifluoromethylphenyl group and morpholine.
- Implications : The oxadiazole’s electron-deficient nature and trifluoromethyl group enhance metabolic stability and receptor binding affinity, as seen in its role as a GLP-1 receptor modulator .
Physicochemical Properties
Notes:
- The target compound’s hydroxymethyl group improves water solubility compared to the chlorothiazole analogue.
- The oxadiazole-morpholine derivative’s higher LogP reflects increased lipophilicity due to the trifluoromethyl group .
Biological Activity
The compound [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol is a complex organic molecule that incorporates a thiazole ring and a piperidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.36 g/mol. The presence of both thiazole and piperidine rings contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 g/mol |
| Chemical Structure | Structure |
The biological activity of thiazole derivatives often involves their interaction with various molecular targets. For this compound:
- Enzyme Interaction : It may act as an inhibitor for enzymes involved in cancer pathways, particularly through modulation of GSK-3β and PI3K pathways.
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, potentially making this compound effective against bacterial infections.
- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the thiazole ring, which can stabilize free radicals.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with thiazole-containing compounds:
- Anticancer Activity : A study demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed significant cytotoxic effects in breast cancer cell lines (MDA-MB-231) at concentrations as low as 10 µM .
- Microtubule Destabilization : Compounds with similar structures have been reported to destabilize microtubules at concentrations around 20 µM, indicating potential applications in cancer therapy by disrupting mitotic processes .
- Apoptosis Induction : In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at concentrations ranging from 1 µM to 10 µM .
Case Studies
Several case studies have been documented regarding the biological activity of thiazole derivatives:
- Study on GSK-3β Inhibition : A compound closely related to this compound exhibited potent GSK-3β inhibition with an IC50 value of 8 nM. This suggests that modifications in the thiazole structure can lead to enhanced inhibitory effects on critical signaling pathways involved in cancer progression .
- Antibacterial Properties : Research has indicated that thiazoles possess significant antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis is typically employed. First, synthesize the 2,4-dimethyl-1,3-thiazole-5-carboxylic acid derivative (e.g., via cyclization of thioamide precursors). Next, couple this acid to piperidin-3-ylmethanol using carbodiimide-based coupling agents (e.g., EDC/HOBt). Evidence from similar compounds suggests ester intermediates (e.g., ethyl 2,4-dimethylthiazole-5-carboxylate) can be reduced to the alcohol using LiAlH₄ or NaBH₄, achieving ~80% yields under controlled conditions . Optimize reaction time (monitored via TLC) and solvent polarity (e.g., THF or DMF) to minimize side products .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the thiazole ring (δ 7.0–8.0 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.0 ppm for CH₂ groups). FTIR should show a carbonyl stretch (~1680–1720 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 143.2068 (C₆H₉NOS) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodology : Store in airtight, light-protected containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carbonyl group. Periodic purity checks via HPLC are advised to detect degradation .
Advanced Research Questions
Q. How can contradictory NMR data arising from diastereomer formation during synthesis be resolved?
- Methodology : If unexpected splitting in ¹H NMR occurs, employ 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry. Chiral HPLC (e.g., Chiralpak® IA column) or polarimetry can differentiate enantiomers. For diastereomers, optimize recrystallization conditions (e.g., ethanol/water mixtures) to isolate the desired isomer .
Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?
- Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., PI3K or MAPK). Parallel molecular docking studies (AutoDock Vina) can predict binding interactions with kinase ATP-binding pockets. Validate with surface plasmon resonance (SPR) to quantify binding affinity (KD) .
Q. How should metabolic stability studies in hepatic microsomes be designed for this compound?
- Methodology : Incubate the compound (1–10 µM) with human/mouse liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Sample at intervals (0–60 min) and quantify parent compound via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (CLint). Compare species-specific differences to prioritize preclinical models .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Methodology : Screen coupling reagents (e.g., DCC vs. EDC) and catalysts (e.g., DMAP). Increase reaction temperature (reflux in THF) or use microwave-assisted synthesis to enhance reactivity. Add molecular sieves to scavenge water, which can hydrolyze the activated ester intermediate .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell-based assays?
- Methodology : Re-evaluate compound solubility (via DLS or nephelometry) and stability in assay media (e.g., DMEM + 10% FBS). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation. Test metabolites (identified via LC-HRMS) to rule out off-target effects .
Q. Why do computational predictions of logP differ from experimental values?
- Methodology : Computational tools (e.g., ChemAxon) may underestimate hydrogen-bonding capacity. Measure experimental logP via shake-flask (octanol/water) or HPLC-derived methods (e.g., ChromLogD). Adjust synthetic strategies (e.g., introduce polar substituents) to align with desired pharmacokinetic profiles .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution during synthesis to ensure enantiomeric excess .
- Biological Replicates : Include ≥3 replicates in enzyme assays to account for variability.
- Negative Controls : Test against structurally related but inactive analogs to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
